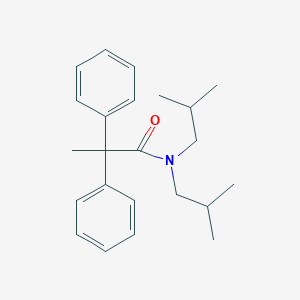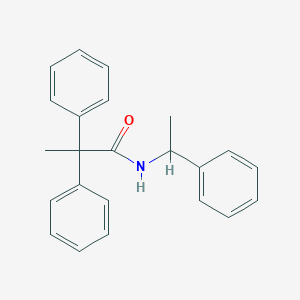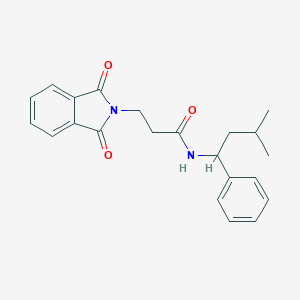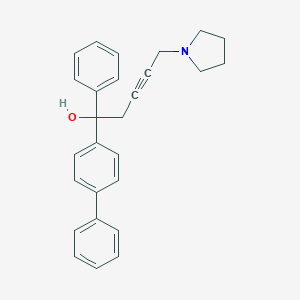![molecular formula C19H14N4O2S B286672 Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286672.png)
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family of compounds, which have been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether in lab experiments is its potent biological activities. This compound has been found to exhibit various biological activities at low concentrations, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions that can be explored with Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One area of research could be focused on understanding the exact mechanism of action of this compound. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, research could be conducted to optimize the synthesis method of this compound, making it more accessible for researchers.
Méthodes De Synthèse
The synthesis of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid hydrazide with 4-bromoanisole in the presence of potassium carbonate and copper(II) sulfate pentahydrate. The resulting product is then treated with thiosemicarbazide to yield the final product.
Applications De Recherche Scientifique
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
Formule moléculaire |
C19H14N4O2S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-11-14-5-3-4-6-15(14)25-16(11)18-22-23-17(20-21-19(23)26-18)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3 |
Clé InChI |
YWFOJPNWJSZVNO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)





![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)



![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)

